molecular formula C15H22BrNO2 B1459983 tert-Butyl 3-bromo-5-isopropylbenzylcarbamate CAS No. 2227272-55-9

tert-Butyl 3-bromo-5-isopropylbenzylcarbamate

Cat. No. B1459983
CAS RN: 2227272-55-9
M. Wt: 328.24 g/mol
InChI Key: YTRZSMAGYGKDTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 3-bromo-5-isopropylbenzylcarbamate, also known as TBBIBC, is an organobromine compound used as a reagent in organic synthesis. It is used as a catalyst or reagent in a variety of applications, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. TBBIBC is also used in the synthesis of a variety of organobromine compounds, such as 3-bromo-5-isopropylbenzylcarbamate and 3-bromo-5-isopropylbenzylcarbamate, which have a range of applications in the pharmaceutical and agrochemical industries.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Tert-butyl carbazate, a compound structurally related to tert-Butyl 3-bromo-5-isopropylbenzylcarbamate, has been utilized in the synthesis of new compounds with potential antimicrobial activity. For example, it reacted with ammonium thiocyanate and phenyl isothiocyanate to afford derivatives that showed antimicrobial properties upon further chemical modifications (Ghoneim & Mohamed, 2013).

Protective Groups in Synthesis

The tert-butyl carbamate group, closely related to the one present in tert-Butyl 3-bromo-5-isopropylbenzylcarbamate, is widely used as a protective group for amines in organic synthesis. This application is crucial in various synthetic routes, including those leading to pharmaceuticals and other complex organic molecules. For example, an efficient one-pot Curtius rearrangement methodology was developed for synthesizing Boc-protected amines, demonstrating the versatility of tert-butyl carbamate in synthetic chemistry (Lebel & Leogane, 2005).

Advanced Material Synthesis

Compounds with tert-butyl and bromo functional groups have been utilized in the synthesis of advanced materials. For instance, three-coordinate complexes involving bromo and tert-butyl groups were used to initiate polymerization processes that yielded heterodisubstituted polyfluorenes. These polymers, designed for specific functionalities, including bright fluorescence emissions, underscore the importance of such functional groups in developing novel materials (Fischer, Baier, & Mecking, 2013).

Novel Drug Synthesis

Functional groups similar to those in tert-Butyl 3-bromo-5-isopropylbenzylcarbamate are instrumental in synthesizing new drug molecules. For example, the synthesis of piritrexim, a lipophilic antifolate, involved a Pd(0)-catalyzed cross-coupling reaction demonstrating the critical role of bromo and tert-butyl groups in pharmaceutical synthesis (Chan & Rosowsky, 2005).

properties

IUPAC Name

tert-butyl N-[(3-bromo-5-propan-2-ylphenyl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrNO2/c1-10(2)12-6-11(7-13(16)8-12)9-17-14(18)19-15(3,4)5/h6-8,10H,9H2,1-5H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTRZSMAGYGKDTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC(=C1)CNC(=O)OC(C)(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101128905
Record name Carbamic acid, N-[[3-bromo-5-(1-methylethyl)phenyl]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101128905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2227272-55-9
Record name Carbamic acid, N-[[3-bromo-5-(1-methylethyl)phenyl]methyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2227272-55-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[[3-bromo-5-(1-methylethyl)phenyl]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101128905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 3-bromo-5-isopropylbenzylcarbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 3-bromo-5-isopropylbenzylcarbamate
Reactant of Route 3
Reactant of Route 3
tert-Butyl 3-bromo-5-isopropylbenzylcarbamate
Reactant of Route 4
Reactant of Route 4
tert-Butyl 3-bromo-5-isopropylbenzylcarbamate
Reactant of Route 5
Reactant of Route 5
tert-Butyl 3-bromo-5-isopropylbenzylcarbamate
Reactant of Route 6
Reactant of Route 6
tert-Butyl 3-bromo-5-isopropylbenzylcarbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.